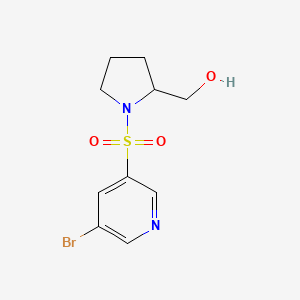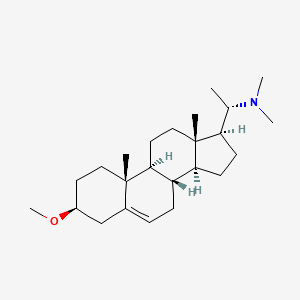
Pachyaximin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pachyaximine A is a steroidal alkaloid isolated from the root of Sarcococca hookeriana. It possesses significant antibacterial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, Corynebacterium diphtheriae, and Corynebacterium pyogenes . Additionally, Pachyaximine A demonstrates notable activity as an antiestrogen binding site inhibitor, enhancing the antiestrogenic effects mediated by tamoxifen in cultured Ishikawa cells .
Wissenschaftliche Forschungsanwendungen
Pachyaximine A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal alkaloids and their chemical properties.
Biology: Investigated for its antibacterial properties against various bacterial strains.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Pachyaximine A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Employs nucleophilic or electrophilic reagents depending on the desired substitution.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wirkmechanismus
The mechanism of action of Pachyaximine A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . As an antiestrogen binding site inhibitor, Pachyaximine A binds to specific sites on estrogen receptors, preventing estrogen from exerting its effects and enhancing the antiestrogenic activity of tamoxifen . The molecular targets and pathways involved include estrogen receptors and bacterial cell membrane components .
Vergleich Mit ähnlichen Verbindungen
Pachyaximine A is unique among steroidal alkaloids due to its dual antibacterial and antiestrogen binding site inhibitory activities. Similar compounds include:
Saracodine: Another alkaloid isolated from Sarcococca species with moderate antibacterial activity.
Clauszoline M: A compound with similar antibacterial properties but different structural features.
Pachyaximine A stands out due to its significant activity against both bacterial strains and estrogen receptors, making it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3/t16-,18-,19-,20+,21-,22-,23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNBSFMIFOLVCM-MCTVSQGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: From which plant sources can Pachyaximine A be isolated?
A1: Pachyaximine A has been isolated from several plant species. The provided research highlights its presence in:
- Pachysandra procumbens: This plant was specifically investigated for compounds exhibiting antiestrogen-binding site (AEBS) inhibitory activity, and Pachyaximine A was among the active compounds isolated [].
- Pachysandra axillaris: This species yielded a diverse array of steroidal alkaloids, including Pachyaximine A, showcasing the rich chemical diversity within the Pachysandra genus [].
- Saracococca saligna: Pachyaximine A was identified as one of the alkaloids responsible for the antibacterial activity observed in extracts from this plant [].
Q2: Are there any studies investigating the structure-activity relationship (SAR) of Pachyaximine A?
A3: While the provided abstracts don't delve into specific SAR studies for Pachyaximine A, one study exploring antiestrogen-binding site inhibitors from Pachysandra procumbens identified several structurally related steroidal alkaloids, including Pachyaximine A []. This suggests that modifications to the steroidal backbone could impact its interaction with biological targets and potentially influence its activity. Further research focusing on synthesizing and evaluating Pachyaximine A analogs is needed to establish a comprehensive SAR profile.
Q3: What analytical techniques have been used to characterize and quantify Pachyaximine A?
A3: The research indicates the use of various techniques for isolation and characterization, including:
- Chromatography: Medium-pressure liquid chromatography (MPLC), silica gel column chromatography, and thin-layer chromatography (TLC) were employed for separating and purifying Pachyaximine A from complex plant extracts [].
- Spectroscopy: The research likely utilized spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation, although specific details were not provided [, ].
- High-performance liquid chromatography-mass spectrometry (HPLC-MS): This technique was employed to analyze the composition of the active extract containing Pachyaximine A [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
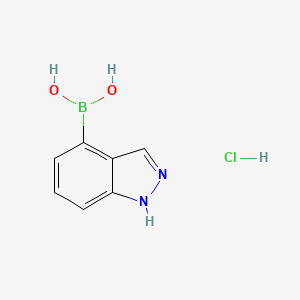
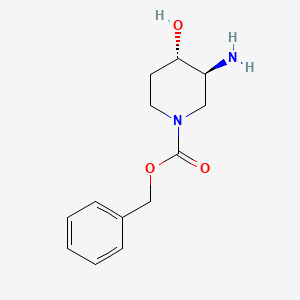
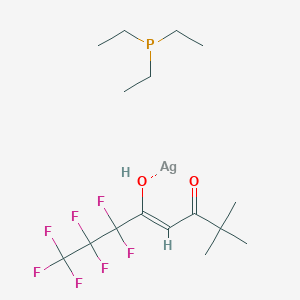
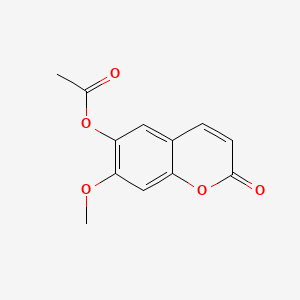

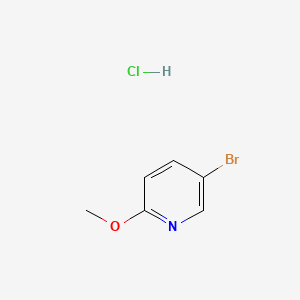
![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)
